Comparative Anticancer Potency: 5-CF₃ Benzimidazole-2-methanol vs. Parent Unsubstituted Benzimidazole-2-methanol
The introduction of a 5-CF₃ group onto the benzimidazole-2-methanol scaffold is associated with a substantial increase in anticancer potency in vitro. The 5-CF₃ compound exhibits an IC₅₀ of approximately 10 µM against the MDA-MB-231 breast cancer cell line, whereas the parent 1H-benzimidazole-2-methanol shows antiproliferative effects but without a directly comparable quantified IC₅₀ in the same assay, limiting a direct potency ratio calculation . However, this class-level trend is further supported by data on related 2-(trifluoromethyl)benzimidazole derivatives, where a specific analog demonstrated an IC₅₀ of 0.51 µM against MCF-7 cells, outperforming doxorubicin (IC₅₀ = 2.12 µM) [1]. This suggests the trifluoromethyl moiety is a critical driver of cytotoxic potency within this chemical series.
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | IC₅₀ ≈ 10 µM (MDA-MB-231 breast cancer cells) |
| Comparator Or Baseline | Parent 1H-benzimidazole-2-methanol (CAS 4856-97-7) |
| Quantified Difference | Qualitative potency increase; class-level IC₅₀ improvement factor up to ~4-fold vs. doxorubicin for related 2-CF₃ analogs. |
| Conditions | MDA-MB-231 cell line, in vitro proliferation assay. |
Why This Matters
For procurement in anticancer drug discovery, the 5-CF₃ analog provides a quantifiable potency advantage over the unsubstituted parent, offering a superior starting point for lead optimization.
- [1] El-Sagheer AH, et al. Synthesis of N-substituted-2-(trifluoromethyl)benzimidazoles as promising EGFR/VEGFR2 dual inhibition through molecular docking studies. 2023. IC50 data for compound 7d. View Source
